![molecular formula C16H20N2O5 B2586105 Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate CAS No. 318959-08-9](/img/structure/B2586105.png)

Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

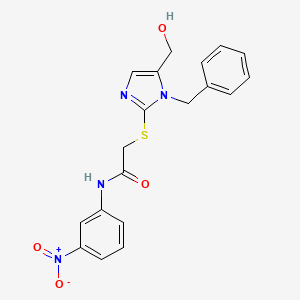

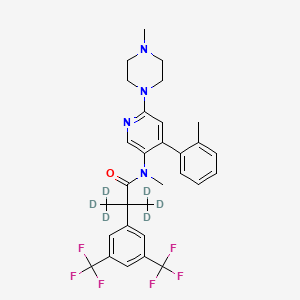

“Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate” is an organic compound with the linear formula CH3OC6H4COCH2CO2CH2CH3 . It is also known as m-Anisoyl-acetic acid ethyl ester, Ethyl 3- (3-methoxyphenyl)-3-oxopropanoate, and Ethyl m-anisoylacetate . The CAS Number for this compound is 27834-99-7 .

Molecular Structure Analysis

The molecular weight of “Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate” is 222.24 . The compound’s structure includes a methoxybenzoyl group attached to a piperazinyl acetate group .

Physical And Chemical Properties Analysis

The compound has a refractive index of n20/D 1.5360 (lit.) and a density of 1.146 g/mL at 25 °C (lit.) . It has a boiling point of >268 °C (lit.) .

Applications De Recherche Scientifique

Potential Applications in Environmental Science

Research on parabens, a group of compounds used as preservatives in various consumer products, highlights the environmental persistence and potential endocrine-disrupting effects of chemically related substances. Parabens, similar in some structural aspects to the query compound, are biodegradable yet ubiquitous in aquatic environments due to continuous introduction. This suggests that compounds like Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate could also be of interest in studies on environmental fate and behavior, particularly in water treatment and pollution assessment (Haman et al., 2015).

Potential in Green Chemistry and Industrial Applications

The use of ionic liquids for dissolving biopolymers suggests a possible area of application for complex organic compounds in facilitating or enhancing chemical processes in more environmentally friendly ways. Given the capacity of some ionic liquids to dissolve cellulose and chitin, compounds like Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate may find applications in the development of new solvents or catalysts for green chemistry applications (Ostadjoo et al., 2018).

Implications in Biochemical Research

The comprehensive study of antioxidants and their activity, including the methodology for determining such activity, could imply a role for Ethyl 2-[1-(3-methoxybenzoyl)-3-oxo-2-piperazinyl]acetate in antioxidant research. Its potential for interaction with biological molecules might make it a candidate for studying oxidative stress and related biochemical pathways (Munteanu & Apetrei, 2021).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-[1-(3-methoxybenzoyl)-3-oxopiperazin-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5/c1-3-23-14(19)10-13-15(20)17-7-8-18(13)16(21)11-5-4-6-12(9-11)22-2/h4-6,9,13H,3,7-8,10H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPNSCRSXWHUMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1C(=O)NCCN1C(=O)C2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601332163 |

Source

|

| Record name | ethyl 2-[1-(3-methoxybenzoyl)-3-oxopiperazin-2-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601332163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

44.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665741 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

318959-08-9 |

Source

|

| Record name | ethyl 2-[1-(3-methoxybenzoyl)-3-oxopiperazin-2-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601332163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)but-2-enamide](/img/structure/B2586022.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-methoxyphenyl)butanamide](/img/structure/B2586023.png)

![1-{[1,1'-Biphenyl]-4-sulfonyl}-4-(3-chlorophenyl)piperazine](/img/structure/B2586027.png)

![(E)-N-[(5-Chloro-2H-indazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2586035.png)

![4-fluoro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2586037.png)

![(3S,5S,8R,9S,10S,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B2586038.png)